Bicyclo[2.2.2]octan-2-amine: A Rigid Lipophilic Scaffold for Medicinal Chemistry
Bicyclo[2.2.2]octan-2-amine: A Rigid Lipophilic Scaffold for Medicinal Chemistry
The following technical guide provides an in-depth analysis of Bicyclo[2.2.2]octan-2-amine, designed for researchers and drug development professionals.
Executive Summary
Bicyclo[2.2.2]octan-2-amine (CAS: 23064-82-6; HCl Salt: 42166-64-3) is a bridged bicyclic primary amine that serves as a critical scaffold in medicinal chemistry.[1] Distinguished by its high three-dimensional rigidity and lipophilic bulk, it functions as a saturated bioisostere for ortho- or meta-substituted phenyl rings. Its defined geometry allows for precise vector positioning of functional groups, making it invaluable in fragment-based drug discovery (FBDD), host-guest chemistry (specifically with cucurbit[n]urils), and the design of antiviral agents analogous to Amantadine.
Physical and Chemical Properties[2][3][4]
The physical behavior of Bicyclo[2.2.2]octan-2-amine is dominated by its globular, cage-like structure. Like its parent hydrocarbon, it exhibits "plastic crystal" phases—a state where molecules possess translational order but rotational freedom—resulting in unusually high melting points for a molecule of its molecular weight.
Table 1: Physicochemical Specifications
| Property | Value / Description | Confidence/Source |
| Molecular Formula | C₈H₁₅N | — |
| Molecular Weight | 125.21 g/mol (Free Base)161.67 g/mol (HCl Salt) | Calculated |
| Physical State | Free Base: Waxy solid / Plastic crystalHCl Salt: White to off-white crystalline solid | Observed [1, 7] |
| Melting Point | Free Base: >160°C (Sublimes)HCl Salt: ~212°C (dec.)[2][3] | Analogous to parent alcohol [1]; Salt data [7] |
| Basicity (pKa) | 10.6 – 10.8 (Predicted) | Analogous to Adamantanamine (10.[2]8) & Cyclohexylamine (10.6) [10] |
| LogP (Octanol/Water) | ~1.6 – 1.9 (Predicted) | Calculated (XLogP) [5] |
| Solubility | Free Base: Soluble in organic solvents (DCM, EtOH), sparingly soluble in water.HCl Salt: Soluble in water, DMSO, MeOH.[2] | Standard Amine Salt Properties |
| Chirality | Chiral at C2 (exists as R and S enantiomers) | Structural analysis |
Chemical Reactivity Profile[5]
-
Nucleophilicity: The C2-amine is a primary aliphatic amine. It is highly nucleophilic but slightly more sterically encumbered than a linear amine due to the bicyclic cage.
-
Stability: The bicyclo[2.2.2]octane core is chemically inert to oxidation and reduction under standard conditions, providing a metabolically stable scaffold.
-
Stereochemistry: The C2 position is a stereocenter. Enantioselective synthesis or resolution is required for chiral applications.
Structural Analysis & Visualization
The Bicyclo[2.2.2]octane core fixes the amine vector in a specific orientation relative to the bridgeheads. Unlike the flexible cyclohexane ring (which flips between chair/boat), this scaffold is locked in a twisted boat-like conformation, providing a rigid exit vector.
Diagram 1: Structural Logic & Numbering
The following diagram illustrates the numbering system and the steric environment of the amine.
Caption: Structural hierarchy of Bicyclo[2.2.2]octan-2-amine, highlighting the rigid core that anchors the amine functionality.
Experimental Protocols: Synthesis
The most robust route to Bicyclo[2.2.2]octan-2-amine is via the Reductive Amination or Oxime Reduction of the corresponding ketone, Bicyclo[2.2.2]octan-2-one. The ketone is readily accessible via Diels-Alder cycloaddition (e.g., 1,3-cyclohexadiene + acrylonitrile/acrolein followed by hydrolysis/oxidation).
Protocol: Synthesis via Oxime Reduction
Objective: Preparation of Bicyclo[2.2.2]octan-2-amine HCl from Bicyclo[2.2.2]octan-2-one.
Step 1: Formation of Bicyclo[2.2.2]octan-2-one Oxime
-
Reagents: Bicyclo[2.2.2]octan-2-one (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (2.0 eq).
-
Solvent: Ethanol/Water (3:1).
-
Procedure:
-
Dissolve the ketone in EtOH.
-
Add an aqueous solution of NH₂OH·HCl and NaOAc.
-
Reflux the mixture for 2–4 hours (Monitor by TLC/GC).
-
Workup: Remove EtOH under vacuum. Extract aqueous residue with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Product: The oxime usually solidifies upon standing.
-
Step 2: Reduction to the Amine
-
Reagents: Oxime intermediate, Lithium Aluminum Hydride (LAH) (2.0 eq) OR Raney Nickel/H₂.
-
Solvent: Anhydrous THF (for LAH) or Ethanol (for Hydrogenation).
-
Procedure (LAH Method):
-
Suspend LAH in anhydrous THF under Argon at 0°C.
-
Add the oxime (dissolved in THF) dropwise.
-
Allow to warm to room temperature, then reflux for 4–6 hours.
-
Quench: Cool to 0°C. Carefully add water, then 15% NaOH, then water (Fieser workup).
-
Filter the aluminum salts. Dry the filtrate (Na₂SO₄) and concentrate.
-
-
Salt Formation: Dissolve the crude amine in diethyl ether and add HCl (in dioxane or ether) dropwise. Collect the white precipitate by filtration.
Diagram 2: Synthetic Pathway[7]
Caption: Two-step synthesis of Bicyclo[2.2.2]octan-2-amine hydrochloride from the ketone precursor.
Medicinal Chemistry Applications
Saturated Bioisostere of the Phenyl Ring
The bicyclo[2.2.2]octane core is a classic "saturated bioisostere" for the phenyl ring.[4]
-
Space Filling: It occupies a similar spherical volume to a rotating phenyl ring but with greater 3D bulk.
-
Solubility: Unlike the flat, aromatic phenyl ring which can promote pi-stacking and poor solubility, the aliphatic cage increases sp³ character (
), typically improving solubility and metabolic stability. -
Vector: The 2-amine provides an ortho or meta substitution vector mimic, depending on the alignment.
Host-Guest Chemistry (Cucurbiturils)
Bicyclo[2.2.2]octan-2-amine is a "ultra-high affinity" guest for Cucurbit[7]uril (CB[7]) .
-
Mechanism: The hydrophobic cage fits snugly into the CB[7] cavity, while the protonated amine (ammonium) interacts with the carbonyl portal.
-
Comparison: Its binding affinity often exceeds that of adamantane derivatives due to a more complementary size match for the CB[7] portal, making it a superior tag for supramolecular drug delivery systems [12].
Antiviral Activity
Historically, this scaffold was investigated alongside Amantadine (1-aminoadamantane).
-
SAR: While Amantadine targets the M2 ion channel of Influenza A, bicyclo[2.2.2]octane derivatives (specifically the 1-amine and 2-amine) showed comparable antiviral activity in early screens, validating the requirement for a lipophilic, cage-like amine pharmacophore [11].
Diagram 3: Bioisosteric & Functional Logic[5]
Caption: Functional roles of the Bicyclo[2.2.2]octan-2-amine scaffold in modern drug design.
Safety and Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Handling: The free base is volatile and can sublime; handle in a fume hood. The HCl salt is a fine powder that can be an inhalation irritant.
-
Storage: Store in a cool, dry place. The free base readily absorbs CO₂ from the air (carbamate formation), so it should be stored under inert gas (Argon/Nitrogen) or converted to the salt immediately [7].
References
-
ChemicalBook. Bicyclo[2.2.2]octane Properties and Derivatives. Available at:
-
Molinaro, C. et al. (2020). Synthesis of Bicyclo[2.2.2]octanes.[4][5][6][7][8][9][10][11][12][13] U.S. Patent 10,633,315. Available at:
-
BenchChem. Bicyclo[2.2.2]octan-2-amine Product Description. Available at:
-
Valsynthese SA. Safety Data Sheet: Bicyclo[2.2.2]octane derivatives. Available at:
-
PubChem. Bicyclo[2.2.2]octan-2-amine Hydrochloride (Compound Summary). Available at:
-
NIST. Bicyclo[2.2.2]octane Thermochemical Data. Available at:
-
BLD Pharm. Bicyclo[2.2.2]octan-2-amine HCl MSDS. Available at:
-
MDPI. Investigations on the Formation of 4-Aminobicyclo[2.2.2]octanones. Available at:
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RSC. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates. Available at:
-
Levina, E. et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.[4] (Discusses pKa of related scaffolds). Available at:
-
Whitney, J. G. et al. (1970). Antiviral agents.[3][7][14] I. Bicyclo[2.2.2]octan- and -oct-2-enamines.[15] Journal of Medicinal Chemistry, 13(2), 254–260.
- Isaacs, L. et al. (2011). New ultrahigh affinity host-guest complexes of cucurbit[7]uril with bicyclo[2.2.2]octane and adamantane guests. J. Am. Chem. Soc., 133, 3570–3581.
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